molecular formula C35H42FNO8 B1662750 Triamcinolone Benetonide CAS No. 31002-79-6

Triamcinolone Benetonide

Cat. No.: B1662750
CAS No.: 31002-79-6
M. Wt: 623.7 g/mol
InChI Key: GUYPYYARYIIWJZ-CYEPYHPTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triamcinolone benetonide is a synthetic glucocorticoid corticosteroid with documented anti-inflammatory and immunomodulatory activity, making it a compound of interest in pharmacological research . It is chemically designated as triamcinolone acetonide 21-(benzoyl-β-aminoisobutyrate) and has a molecular formula of C 35 H 42 FNO 8 and a molecular weight of 623.72 g/mol . As a glucocorticoid receptor agonist, its primary research value lies in studying mechanisms to suppress inflammation . Glucocorticoids like this compound are understood to inhibit phospholipase A2, which subsequently prevents the formation of arachidonic acid and the synthesis of prostaglandins and leukotrienes . They further modulate the immune response by downregulating nuclear factor kappa-B (NF-κB), leading to reduced production of key pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) . Researchers utilize this compound to explore these pathways in various experimental models of inflammatory and autoimmune conditions. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Ensure all handling and experimental procedures comply with local and institutional safety guidelines.

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPYYARYIIWJZ-CYEPYHPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026586
Record name Triamcinolone benetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31002-79-6
Record name Triamcinolone benetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31002-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone benetonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone benetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone benetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE BENETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Synthesis Routes

Multi-Step Synthesis from Tetraene Acetate

A widely cited method involves a four-step process starting from tetraene acetate (pregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate):

  • Oxidation :

    • Reagents : Potassium permanganate (KMnO₄) in acetone/formic acid.
    • Conditions : 0–5°C, 1–2 hours.
    • Outcome : Introduces a 9α-fluoro group via epoxidation and subsequent fluorination.
    • Yield : 98.5–100%.
  • Hydrolysis :

    • Reagents : Sodium hydroxide (NaOH) in methanol/dichloromethane.
    • Conditions : −5°C under nitrogen protection.
    • Outcome : Cleaves acetate groups at C21.
    • Yield : 80%.
  • Epoxidation and Halogenation :

    • Reagents : Perchloric acid (HClO₄) and N-bromosuccinimide (NBS) in acetone.
    • Conditions : −5°C, 2.5 hours.
    • Outcome : Forms 16α,17α-acetonide ketal.
    • Yield : 98%.
  • Esterification :

    • Reagents : N-benzoyl-2-methyl-β-alanine in HF/dimethylformamide (DMF).
    • Conditions : −25°C, 6 hours.
    • Outcome : Introduces the C21 benzoylaminoisobutyrate ester.
    • Yield : 91.5%.
Table 1: Reaction Conditions and Yields in Tetraene Acetate Route
Step Reagents Temperature Time Yield
Oxidation KMnO₄, formic acid 0–5°C 1–2 h 100%
Hydrolysis NaOH, methanol/CH₂Cl₂ −5°C 2 h 80%
Epoxidation HClO₄, NBS −5°C 2.5 h 98%
Esterification HF/DMF, N-benzoyl derivative −25°C 6 h 91.5%

Synthesis from Triamcinolone Acetonide

An alternative route modifies triamcinolone acetonide (C₂₄H₃₁FO₆) through esterification at the C21 position:

  • Activation : Treat triamcinolone acetonide with thionyl chloride (SOCl₂) to form the reactive C21 chloride.
  • Esterification : React with N-benzoyl-2-methyl-β-alanine in pyridine.
  • Purification : Crystallization from ethanol/water.
    • Overall Yield : 75–85%.

Modern Industrial-Scale Methods

Continuous Flow Synthesis

Recent patents highlight advancements in continuous flow reactors to improve safety and efficiency:

  • Oxidation Step : KMnO₄ is added incrementally via automated pumps to prevent exothermic runaway.
  • Solvent Recovery : Acetone is recycled through distillation, reducing waste by 40%.

Green Chemistry Approaches

  • Catalyst : Replace HF/DMF with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to minimize toxicity.
  • Yield Improvement : 89% in esterification step with reduced environmental impact.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes
Method Advantages Limitations
Tetraene Acetate Route High yield (91.5%), scalable Requires cryogenic conditions
Acetonide Esterification Shorter steps, lower cost Lower purity (95–97%)
Continuous Flow Enhanced safety, solvent recovery High capital investment

Critical Discussion

Key Challenges

  • Fluorination Safety : HF/DMF poses severe corrosion risks; modern methods use KHF₂ as a safer alternative.
  • Impurity Control : Residual N-bromosuccinimide must be <0.1% to meet pharmacopeial standards.

Regulatory Considerations

  • ICH Guidelines : Requires quantification of genotoxic impurities (e.g., perchloric acid residues) below 1 ppm.
  • Patents : U.S. Patent 3,749,712 claims the esterification process, while CN113480593A protects the tetraene acetate route.

Chemical Reactions Analysis

Types of Reactions

Triamcinolone benetonide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Triamcinolone benetonide is characterized by its empirical formula C35H42FNO8C_{35}H_{42}FNO_8 and a molecular weight of 623.71. It exhibits solubility in organic solvents such as methanol and acetone but is insoluble in water . The compound functions by inhibiting inflammatory mediators, thereby reducing swelling, redness, and pain associated with various conditions.

Clinical Applications

This compound is primarily used in the treatment of:

  • Respiratory Disorders : Effective in managing conditions like asthma and allergic rhinitis, it is available in inhalation forms to provide localized treatment with minimal systemic effects .
  • Dermatological Conditions : It treats skin disorders such as eczema, psoriasis, and dermatitis through topical formulations that reduce inflammation and itching .
  • Ocular Inflammation : The injectable form is indicated for conditions like uveitis and sympathetic ophthalmia, providing relief from severe ocular inflammation .
  • Musculoskeletal Disorders : It is employed in treating arthritis and tendonitis through intra-articular injections, which deliver the drug directly to the inflamed site .

Comparative Efficacy

The efficacy of this compound can be compared to other corticosteroids. Below is a summary of its potency relative to commonly used alternatives:

Corticosteroid Potency (relative to Prednisone) Common Uses
This compound8 timesAsthma, allergic rhinitis, skin disorders
Triamcinolone acetonide8 timesOcular inflammation, skin conditions
Hydrocortisone1 timesMild inflammatory conditions

Case Study 1: Treatment of Inflammatory Skin Conditions

A study examined the effectiveness of a combination therapy using fusidic acid and this compound for skin infections with a significant inflammatory component. Results indicated a marked reduction in inflammation and quicker healing times compared to standard treatments .

Case Study 2: Post-Surgical Inflammation Management

In a randomized clinical trial involving patients undergoing blepharoptosis surgery, the injection of triamcinolone acetonide (a derivative) significantly reduced postoperative inflammation. The injected eyelids exhibited less swelling compared to control eyelids without adverse effects such as ptosis or increased intraocular pressure .

Side Effects

While this compound is effective, it may cause side effects including:

  • Topical Administration : Burning sensation, irritation, dryness, and potential secondary infections .
  • Inhalation Use : Mild coughing or wheezing, oral candidiasis, and nasopharyngeal discomfort .
  • Injectable Forms : Risk of local tissue atrophy or infection at the injection site .

Mechanism of Action

Triamcinolone benetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Research Findings and Limitations

  • Efficacy in Arthritis : TH demonstrates statistically significant advantages over TA in relapse time (10.14 vs. 7.75 months; p < 0.0001) .
  • Topical Potency: Benetonide’s benzoylamino group may enhance receptor binding, though comparative studies with TA are lacking.
  • Drug Delivery: TA’s release kinetics are well-studied in nanoparticle formulations , while Benetonide’s larger structure poses formulation challenges.

Biological Activity

Triamcinolone benetonide is a synthetic glucocorticoid belonging to the class of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical applications.

This compound is characterized by its glucocorticoid activity, which is primarily attributed to its ability to modulate inflammatory responses. The compound has an empirical formula of C21H27FO6C_{21}H_{27}FO_6 and a molecular weight of 394.43 g/mol. Its structure contributes to its solubility and absorption characteristics, influencing its efficacy in various formulations.

Pharmacokinetics:

  • Absorption: this compound is absorbed through different routes (topical, intramuscular, etc.), with systemic absorption varying based on the formulation.
  • Distribution: The volume of distribution varies significantly; for instance, intravenous administration shows a volume of distribution around 103 L.
  • Metabolism: The drug is metabolized primarily in the liver via the CYP450 enzyme system, particularly CYP3A4.
  • Elimination: Excretion occurs through renal and fecal pathways, with a half-life ranging from 18 to 36 hours depending on the route of administration.

The biological activity of this compound is mediated through several key mechanisms:

  • Inhibition of Inflammatory Mediators:
    • The drug inhibits phospholipase A2, leading to decreased production of arachidonic acid and subsequent reduction in pro-inflammatory mediators such as prostaglandins and leukotrienes.
  • Suppression of Immune Response:
    • It suppresses the migration of macrophages and leukocytes to inflamed tissues by reversing vascular permeability and dilation.
  • Transcriptional Regulation:
    • This compound modulates gene expression by inhibiting nuclear factor kappa-B (NF-κB), resulting in decreased levels of interleukins (IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1).

Clinical Applications

This compound is utilized in various clinical scenarios due to its potent anti-inflammatory properties:

  • Dermatological Conditions: Effective in treating atopic dermatitis, contact dermatitis, psoriasis, and other inflammatory skin disorders.
  • Allergic Reactions: Used as a treatment for allergic rhinitis and other allergic conditions.
  • Autoimmune Disorders: Administered for conditions like lupus erythematosus and rheumatoid arthritis due to its immunosuppressive effects.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Efficacy in Dermatological Conditions:
    • A study demonstrated that topical formulations containing this compound significantly reduced inflammation in patients with atopic dermatitis compared to placebo treatments (PubMed ID: 12896808) .
  • Pharmacokinetic Studies:
    • Research indicated that serum levels of triamcinolone increased significantly following topical application during intensive therapy, suggesting effective percutaneous absorption (Wiley Online Library) .
  • Safety Profile:
    • A review highlighted that while this compound is generally well-tolerated, hypersensitivity reactions can occur in a small percentage of patients (Actas Dermato-Sifiliográficas) .

Comparative Efficacy

ConditionThis compoundAlternative Treatments
Atopic DermatitisHigh efficacy reportedTopical calcineurin inhibitors
Allergic RhinitisEffectiveAntihistamines
PsoriasisSignificant improvementVitamin D analogs

Q & A

Basic Research Questions

Q. What are the molecular mechanisms underlying the anti-inflammatory efficacy of Triamcinolone Benetonide compared to other corticosteroids?

  • Methodological Approach : Conduct comparative in vitro studies using cell lines (e.g., macrophages or keratinocytes) to assess glucocorticoid receptor (GR) binding affinity, inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and NF-κB pathway modulation. Use radioligand binding assays and gene expression profiling to quantify differences in potency and selectivity .
  • Data Interpretation : Normalize results against reference compounds like Triamcinolone Acetonide or Dexamethasone. Include dose-response curves and statistical analysis (e.g., ANOVA) to validate significance .

Q. How can researchers ensure reproducibility in preclinical studies evaluating this compound’s topical efficacy?

  • Experimental Design : Standardize animal models (e.g., murine contact dermatitis) with controlled variables such as application frequency, vehicle composition (e.g., cream vs. ointment), and histopathological scoring protocols. Document batch-to-batch variability in drug formulation (e.g., particle size, excipient ratios) .
  • Validation : Replicate key findings across independent labs and publish raw data in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across dermal vs. ocular delivery systems?

  • Conflict Analysis : Compare tissue-specific absorption rates using radiolabeled isotopes in ex vivo models (e.g., Franz diffusion cells for skin; bovine corneal permeability assays). Account for formulation-dependent factors like lipophilicity and esterase activity .
  • Advanced Techniques : Use LC-MS/MS to quantify metabolite profiles in different tissues. Cross-reference with clinical data from uveitis trials to identify bioequivalence gaps .

Q. How can researchers optimize study designs to evaluate long-term safety profiles of this compound in chronic inflammatory conditions?

  • Longitudinal Framework : Implement a PICOT-structured clinical trial (Population: patients with refractory dermatitis; Intervention: biweekly 0.075% cream; Comparison: placebo/active comparator; Outcome: incidence of atrophy/telangiectasia; Time: 12–24 months). Use serial biopsies and optical coherence tomography (OCT) for subclinical toxicity monitoring .
  • Bias Mitigation : Randomize cohorts, blind assessors to treatment arms, and include washout periods to isolate drug-specific effects .

Q. What methodologies address challenges in synthesizing high-purity this compound for structure-activity relationship (SAR) studies?

  • Synthetic Protocol : Optimize esterification of Triamcinolone Acetonide with benzoyl chloride derivatives under anhydrous conditions. Monitor reaction progress via HPLC and characterize intermediates using 1^1H/13^13C NMR spectroscopy .
  • Purity Validation : Apply USP/EP guidelines for residual solvent analysis (e.g., GC-MS) and chiral chromatography to exclude diastereomeric impurities .

Methodological Best Practices

  • Data Triangulation : Combine in silico docking studies, in vitro assays, and in vivo models to validate mechanistic hypotheses .
  • Ethical Compliance : For human trials, align protocols with ICH-GCP guidelines, including informed consent and adverse event reporting .
  • Literature Synthesis : Prioritize peer-reviewed journals over non-academic databases (e.g., avoid ) and cite primary sources for structural/clinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triamcinolone Benetonide
Reactant of Route 2
Reactant of Route 2
Triamcinolone Benetonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.